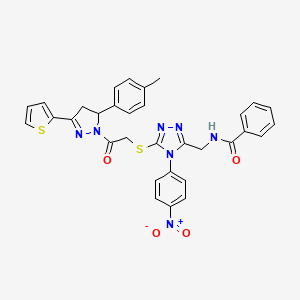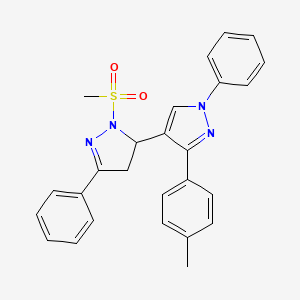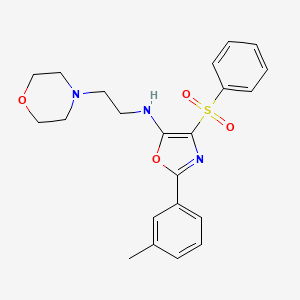
5-chloro-N-(1-(2-methyl-5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl)thiophene-2-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a complex organic molecule that contains several functional groups and structural features. It includes a thiophene ring (a five-membered aromatic ring with a sulfur atom), a quinazolinone structure (a fused two-ring system containing a benzene ring and a pyrimidine ring), and a piperidine ring (a six-membered ring with one nitrogen atom). The presence of these functional groups suggests that this compound could exhibit a variety of chemical and biological activities .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. The exact synthetic route would depend on the desired final product and the available starting materials. Without specific literature sources, it’s challenging to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound is quite complex, with multiple rings and functional groups. The thiophene and quinazolinone rings are aromatic, meaning they have a special stability due to delocalized electrons. The piperidine ring is a common feature in many pharmaceuticals and could influence the compound’s biological activity .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of multiple aromatic rings could impact its solubility and stability .Scientific Research Applications
Antiviral Activity : A study by Selvakumar et al. (2018) synthesized and characterized sulfonamide derivatives related to the compound . They found that one of these derivatives exhibited three-fold higher antiviral activity against an avian paramyxovirus compared to Ribavirin, a commercial antiviral drug substance (Selvakumar et al., 2018).
Potential CNS Agents : Research by Zajdel et al. (2012) involved synthesizing and evaluating arylpiperazinyl-alkyl quinoline-, isoquinoline-, and naphthalene-sulfonamides for their activity on various serotonin and dopamine receptors. Some compounds showed significant antidepressant and anxiolytic activity in animal models (Zajdel et al., 2012).
Neurological Research : Williams et al. (2010) discussed the microwave-assisted synthesis of a related thiophene-2-sulfonamide compound, B-355252, and its potential to enhance nerve growth factor-induced neurite outgrowth, which is significant in neurological research (Williams et al., 2010).
Antidepressant and Antipsychotic Activity : A study by Zajdel et al. (2013) synthesized quinoline- and isoquinoline-sulfonamide analogs of aripiprazole. These compounds, targeting multiple serotonin and dopamine receptors, showed significant antidepressant activity and antipsychotic properties in animal models (Zajdel et al., 2013).
Antibacterial Activity : Tugcu and Turhan (2018) synthesized 5,6,7,8-tetrahydro derivatives of quinazoline-2-amine, related to the compound , and evaluated their antibacterial activity (Tugcu & Turhan, 2018).
Antitubercular and Antiviral Agents : A study by Marvadi et al. (2019) focused on the synthesis of novel dihydroquinoline derivatives as dual inhibitors of Mycobacterium tuberculosis and influenza virus, highlighting the compound's potential in addressing infectious diseases (Marvadi et al., 2019).
Mutagenicity and Genotoxicity Evaluation : Powroźnik et al. (2015) evaluated the mutagenic and genotoxic effects of selected arylsulfonamide derivatives of aryloxyethyl piperidines and pyrrolidines, classified as 5-HT7 receptor antagonists, using in silico and in vitro methods. This research is essential for understanding the compound's safety profile (Powroźnik et al., 2015).
Mechanism of Action
Future Directions
properties
IUPAC Name |
5-chloro-N-[1-(2-methyl-5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]thiophene-2-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23ClN4O2S2/c1-12-20-15-5-3-2-4-14(15)18(21-12)23-10-8-13(9-11-23)22-27(24,25)17-7-6-16(19)26-17/h6-7,13,22H,2-5,8-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALGFFVYNXSCKHL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(CCCC2)C(=N1)N3CCC(CC3)NS(=O)(=O)C4=CC=C(S4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23ClN4O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Chloro-N-[(5-cyclopropyl-1,2,4-oxadiazol-3-yl)methyl]-N-methylacetamide](/img/structure/B2471690.png)
![N-[2-(1-Hydroxycyclohexyl)-2-methylpropyl]prop-2-enamide](/img/structure/B2471691.png)
![4-tert-butyl-N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methoxyphenyl)benzamide](/img/structure/B2471692.png)

![methyl (4-(((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)sulfonyl)phenyl)carbamate](/img/structure/B2471695.png)


![2-(Chloromethyl)-6,6-dimethyl-4,5,6,7-tetrahydrobenzo[d]thiazole hydrochloride](/img/structure/B2471703.png)
![1-methyl-9-(2-phenylethyl)-3-(3-phenylpropyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2471704.png)
![(E)-N-(3,6-dimethylbenzo[d]thiazol-2(3H)-ylidene)-2-(naphthalen-1-yl)acetamide](/img/structure/B2471705.png)


![2-((6-(4-ethylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-(4-methoxyphenethyl)acetamide](/img/structure/B2471710.png)